molecular formula C9H10BrNO2 B1266934 ethyl N-(4-bromophenyl)carbamate CAS No. 7451-53-8

ethyl N-(4-bromophenyl)carbamate

Cat. No.: B1266934
CAS No.: 7451-53-8
M. Wt: 244.08 g/mol
InChI Key: ZETBYFYOBYYVOE-UHFFFAOYSA-N
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Description

Ethyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C9H10BrNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamate group.

Biochemical Analysis

Biochemical Properties

Ethyl N-(4-bromophenyl)carbamate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged neurotransmission. This interaction is essential for studying the effects of acetylcholine accumulation in various physiological and pathological conditions .

Cellular Effects

This compound has been shown to influence various cellular processes. It induces apoptosis in certain cell types, such as Rhipicephalus microplus cells, by altering vitellogenesis and oocyte development . Additionally, it inhibits embryogenesis and induces apoptosis independently of acetylcholinesterase inhibition . These effects highlight the compound’s potential as a tool for studying cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, which can affect various physiological processes . Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits low subchronic toxicity in rats, with most observed alterations being reversible . This information is valuable for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Rhipicephalus microplus, the compound exhibited a dose-dependent reduction in the reproductive potential of the tick . At higher doses, this compound acted as an ixodicide, causing lethal effects on larval stages, while at lower doses, it functioned as a growth regulator for nymphal and adult stages . These findings underscore the importance of dosage considerations in experimental design and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an acetylcholinesterase inhibitor. The compound’s metabolism may involve interactions with enzymes and cofactors that modulate its activity and stability. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound in different cellular compartments, influencing its activity and function .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Hydrolysis: Corresponding amine and ethanol.

Scientific Research Applications

Ethyl N-(4-bromophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Ethyl N-(4-bromophenyl)carbamate can be compared with other carbamate derivatives, such as:

    Ethyl N-phenylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

    Ethyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom instead of bromine, affecting its reactivity and biological activity.

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl N-(4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETBYFYOBYYVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294660
Record name ethyl N-(4-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7451-53-8
Record name NSC97601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl N-(4-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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